molecular formula C20H19F3N2O3 B2380964 N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1448047-96-8

N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B2380964
CAS RN: 1448047-96-8
M. Wt: 392.378
InChI Key: XHPGMQWEIHSHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.378. The purity is usually 95%.
BenchChem offers high-quality N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopaminergic Activity and Anticonvulsant Effects

Research has explored the synthesis and evaluation of various benzoxazepine derivatives for their dopaminergic activity and potential anticonvulsant effects. For example, substituted benzazepines have been synthesized and evaluated as agonists of central and peripheral dopamine receptors, indicating preliminary evidence of dopaminergic activity in anesthetized dogs and rats lesioned in the substantia nigra. These studies highlight the compound's potential in treating disorders associated with dopaminergic dysfunction, such as Parkinson's disease and schizophrenia (Pfeiffer et al., 1982).

Hybrid Anticonvulsant Agents

Another avenue of research involves the design and synthesis of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, aiming to identify potential antiepileptic drugs. These compounds fuse chemical fragments of clinically relevant antiepileptic drugs, showing broad spectra of activity across preclinical seizure models and highlighting the innovative approach to drug design in epilepsy treatment (Kamiński et al., 2016).

Neurokinin-1 Receptor Antagonists

The development of neurokinin-1 (NK1) receptor antagonists suitable for both intravenous and oral administration has been a focus, with compounds demonstrating high affinity, orally active, and effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Antimicrobial and Anti-inflammatory Agents

Research has also been directed toward synthesizing novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds have been evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities, presenting a new approach to addressing microbial infections and inflammation (Kendre et al., 2015).

CCR5 Antagonists and Asymmetric Synthesis

The synthesis of orally active CCR5 antagonists and the exploration of asymmetric synthesis methods for pharmaceutical compounds are other areas of application. These studies involve developing practical synthesis methods and evaluating the biological activity of synthesized compounds, contributing to the advancement of drug discovery and development (Ikemoto et al., 2005).

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-25-10-11-28-17-8-7-15(12-16(17)19(25)27)24-18(26)9-4-13-2-5-14(6-3-13)20(21,22)23/h2-3,5-8,12H,4,9-11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPGMQWEIHSHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide

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